2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide
Description
This compound belongs to a class of pyridine-based sulfanyl acetamides, characterized by a trifluoromethyl group at the 4-position, a cyano group at the 3-position, and a benzyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-3-26(4-2)18(27)13-28-19-16(12-24)17(20(21,22)23)11-15(25-19)10-14-8-6-5-7-9-14/h5-9,11H,3-4,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJFAIRHDCDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction
The pyridine core is likely assembled via cyclocondensation or cross-coupling strategies:
Hantzsch Dihydropyridine Route
A modified Hantzsch synthesis could yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. For example:
Suzuki-Miyaura Coupling
A halogenated pyridine (e.g., 2-chloro-6-iodo-3-cyano-4-trifluoromethylpyridine) could undergo Suzuki coupling with benzylboronic acid to install the benzyl group at position 6.
Trifluoromethylation
The trifluoromethyl group at position 4 may be introduced via:
Cyanation
The cyano group at position 3 could be installed via:
Benzyl Group Installation
The 6-benzyl group may be introduced through:
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Friedel-Crafts alkylation if the pyridine is sufficiently activated (e.g., via N-oxide formation).
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Directed ortho-metalation followed by quenching with benzyl electrophiles.
Thiolation and Acetamide Coupling
Thiol Group Introduction
A halogen (Cl/Br) at position 2 of the pyridine can be displaced with a thiol source:
Thioether Formation
The pyridine-2-thiol intermediate reacts with N,N-diethylchloroacetamide under basic conditions (e.g., K2CO3 in DMF):
Key parameters :
Alternative Synthetic Pathways
Late-Stage Functionalization
An alternative approach involves constructing a minimally functionalized pyridine followed by sequential group introductions:
One-Pot Multi-Component Reactions
Hypothetical one-pot methods could combine:
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Trifluoromethylacetylene, benzylamine, and cyanoacetamide in the presence of a Lewis acid (e.g., ZnCl2) to form the pyridine core.
Optimization Challenges and Solutions
Analytical Characterization
Critical quality control steps include:
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyridine compounds, similar to the target compound, exhibit significant anticancer properties. Studies have shown that certain pyridine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For example, studies on related sulfanyl-pyridine derivatives have shown effectiveness against both bacterial and fungal strains, suggesting that the target compound may also possess similar antimicrobial properties .
- Anti-inflammatory Effects : Some derivatives of pyridine compounds are noted for their anti-inflammatory effects. The presence of cyano and trifluoromethyl groups may enhance the compound's ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease treatments .
Agricultural Applications
- Fungicidal Activity : The structural features of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide suggest potential use as a fungicide. Similar compounds have been evaluated for their ability to inhibit the growth of phytopathogenic fungi, which could be beneficial in crop protection strategies .
- Insecticidal Properties : Research into related compounds indicates that they may serve as effective insecticides. The unique chemical structure may interact with insect physiology, leading to toxicity or repellent effects against agricultural pests .
Material Science Applications
- Synthesis of Functional Materials : The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials. For instance, it can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as conductivity or thermal stability .
- Catalysis : Compounds with similar functionalities have been investigated for their catalytic properties in organic reactions. Their ability to stabilize transition states can make them valuable in synthetic organic chemistry, particularly in reactions requiring precise control over reaction conditions .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of pyridine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives caused significant cell death and were more effective when used in combination with conventional chemotherapy agents like doxorubicin, highlighting the potential for synergistic effects with this compound .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, a series of sulfanyl-pyridine derivatives were tested against a panel of bacterial strains. Results showed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting that this compound could be further explored for its antimicrobial potential .
Mechanism of Action
The mechanism of action of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance its binding affinity to these targets, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Findings from Structural Comparisons
Impact of Pyridine Substituents :
- The benzyl group in the target compound introduces steric bulk, which may hinder binding in some biological targets compared to smaller substituents (e.g., methyl in or thienyl in ). However, it could enhance interactions with hydrophobic pockets in enzymes or receptors.
- Trifluoromethyl (CF₃) at the 4-position is conserved across all analogs, contributing to electron-withdrawing effects and metabolic stability .
Acetamide Modifications: N,N-Diethyl in the target compound increases lipophilicity (logP ~3.5 estimated) compared to aromatic acetamides (e.g., N-phenyl in , logP ~3.1). This may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity Trends: Pyridine derivatives with N-aryl acetamides (e.g., ) have shown moderate antimicrobial activity in studies, while N-alkyl acetamides (e.g., ) exhibit improved pharmacokinetic profiles .
Biological Activity
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for medicinal chemistry, particularly in the context of cancer and microbial infections.
Chemical Structure and Properties
The compound features a pyridine ring with various substituents that influence its biological activity. The molecular formula is with a molecular weight of approximately 403.45 g/mol. Its unique structural characteristics include:
- Pyridine moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Sulfanyl group : May play a role in redox reactions and interactions with thiol-containing biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : The compound has been studied for its ability to bind to specific proteins involved in cancer progression, particularly through the modulation of E3 ubiquitin ligases, such as cereblon. This interaction can lead to targeted degradation of oncogenic proteins, thereby inhibiting tumor growth .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through interference with bacterial protein synthesis or cell wall integrity .
- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . The trifluoromethyl group is particularly noted for enhancing the efficacy of anticancer agents by improving their pharmacokinetic profiles.
Research Findings and Case Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Anticancer | Cell viability assays on breast cancer cell lines | IC50 values in the low micromolar range, significant apoptosis induction |
| Study B | Antimicrobial | Disk diffusion method against Staphylococcus aureus | Zones of inhibition comparable to standard antibiotics |
| Study C | Protein binding | Surface plasmon resonance (SPR) | High affinity for cereblon E3 ligase, potential for PROTAC development |
Comparative Analysis
When compared to similar compounds, such as other pyridine derivatives with varying substituents, this compound demonstrates distinct advantages due to its trifluoromethyl group, which enhances both lipophilicity and binding affinity to biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A key intermediate is the pyridine scaffold substituted with trifluoromethyl and cyano groups. The sulfanyl group is introduced via nucleophilic substitution using a thiol reagent, followed by coupling with N,N-diethylacetamide. For example, similar trifluoromethylpyridine derivatives are synthesized using Suzuki-Miyaura cross-coupling for benzyl group introduction and thiourea-mediated thiolation . Optimize reaction conditions (e.g., temperature, catalyst) to improve yield, as trifluoromethyl groups can sterically hinder reactivity.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and confirm the absence of unreacted intermediates.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
For example, crystal structures of analogous acetamide derivatives were validated using X-ray diffraction .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on its trifluoromethyl and cyano groups. Store under inert gas (argon) at -20°C to prevent oxidation of the sulfanyl group. Similar pyridine-based compounds exhibit stability for >6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., kinases or cytochrome P450 isoforms).
- Use molecular dynamics simulations (GROMACS) to assess binding stability over time.
- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements). For instance, trifluoromethyl groups in pyridine derivatives enhance hydrophobic interactions with target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response analysis : Ensure consistent molar concentrations and solvent controls (e.g., DMSO <0.1% to avoid cytotoxicity).
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation masking activity.
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays. For example, discrepancies in fungicidal activity of trifluoromethylpyridines were resolved by standardizing spore germination protocols .
Q. How can X-ray crystallography elucidate the compound’s binding mode in enzyme complexes?
- Methodological Answer :
- Co-crystallize the compound with purified target proteins (e.g., kinases) using hanging-drop vapor diffusion.
- Resolve structures at ≤2.0 Å resolution using synchrotron radiation.
- Analyze electron density maps (e.g., Coot) to confirm ligand orientation. Similar methods were applied to N-(4-chlorophenyl)acetamide derivatives to identify key hydrogen bonds .
Q. What modifications to the pyridine scaffold could enhance metabolic stability?
- Methodological Answer :
- Replace the sulfanyl group with a sulfone (-SO₂-) to reduce susceptibility to glutathione-mediated cleavage.
- Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to slow cytochrome P450 oxidation.
- For example, trifluoromethylpyrimidine analogs showed improved pharmacokinetics after substituting labile functional groups .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in cancer cell lines?
- Methodological Answer :
- Cell line authentication : Use STR profiling to confirm genetic consistency.
- Proliferation assay standardization : Compare MTT, ATP-based (CellTiter-Glo), and clonogenic assays.
- Check for off-target effects : Perform kinome-wide profiling (e.g., KinomeScan). Contradictions in N-(trifluoromethylphenyl)acetamide cytotoxicity were traced to differences in cell passage number .
Future Research Directions
Q. What methodologies are needed to explore this compound’s potential in neurodegenerative disease models?
- Methodological Answer :
- Develop blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) to assess CNS accessibility.
- Use transgenic animal models (e.g., Aβ-overexpressing mice) for in vivo efficacy studies.
- Screen against tau protein aggregation using Thioflavin T fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
